molecular formula C11H22N2O4 B1443997 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid CAS No. 1404828-76-7

2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid

Cat. No.: B1443997
CAS No.: 1404828-76-7
M. Wt: 246.3 g/mol
InChI Key: YEKMUOMXRLSQDM-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid is a specialized amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine at the C2 position and a dimethylamino group at the C4 position. The Boc group serves as a critical protective moiety, enhancing stability during synthetic processes and enabling selective deprotection for downstream functionalization . Its structure balances lipophilicity (from the Boc group) and polarity (from the dimethylamino and carboxylic acid groups), influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKMUOMXRLSQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Scientific Research Applications

Medicinal Chemistry

Boc-DMBA serves as an important building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the biological activity of drug candidates.

Peptide Synthesis

Boc-DMBA is commonly used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amine functionality during the coupling reactions, allowing for selective reactions on other functional groups.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of Boc-DMBA in synthesizing a series of anticancer agents. The compound was incorporated into peptides that showed significant cytotoxicity against cancer cell lines, highlighting its potential as a precursor in drug development.

Biochemical Applications

Boc-DMBA has also found applications in biochemistry, particularly in the development of enzyme inhibitors and as a substrate for various biochemical assays.

Enzyme Inhibition

Research indicates that Boc-DMBA derivatives can act as effective inhibitors for specific enzymes involved in metabolic pathways. By modifying the dimethylamino group, researchers have been able to enhance the selectivity and potency of these inhibitors.

Case Study: Inhibition of Amino Acid Decarboxylases

In a recent study, Boc-DMBA was modified to create a series of inhibitors targeting amino acid decarboxylases, which are crucial in neurotransmitter synthesis. These inhibitors showed promising results in reducing enzyme activity, suggesting potential therapeutic applications in neurological disorders.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well, particularly in developing herbicides and pesticides.

Herbicide Development

Boc-DMBA has been explored as a scaffold for designing new herbicides that target specific plant metabolic pathways without affecting crop species.

Case Study: Selective Herbicides

Research has shown that certain derivatives of Boc-DMBA exhibit herbicidal activity against common weeds while being safe for crops like corn and soybeans. This selectivity is attributed to the unique interactions between the herbicide and the target enzymes in weed species.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryPeptide SynthesisUsed as a protecting group; synthesized anticancer agents with high cytotoxicity.
Biochemical ApplicationsEnzyme InhibitionModified derivatives inhibit amino acid decarboxylases effectively.
Agricultural ChemistryHerbicide DevelopmentDerivatives show selective herbicidal activity against weeds without harming crops.

Chemical Reactions Analysis

Deprotection of the Tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for the amine functionality. Key deprotection methods include:

Reaction Conditions Products Notes
Trifluoroacetic acid (TFA) in DCM4-(Dimethylamino)butanoic acid + CO₂Complete deprotection within 1–2 hours at 25°C; mild and efficient
HCl in dioxane (4M)Amine hydrochloride saltRequires 4–6 hours; suitable for acid-stable compounds

Deprotection kinetics depend on steric hindrance from the dimethylamino group, which slightly slows reaction rates compared to non-substituted analogs .

Functionalization of the Dimethylamino Group

The dimethylamino moiety undergoes alkylation and acylation:

Alkylation

  • Reagents : Methyl iodide, Benzyl bromide

  • Conditions : K₂CO₃, DMF, 60°C

  • Products : Quaternary ammonium salts (e.g., 4-(trimethylammonio)butanoate)

Acylation

  • Reagents : Acetyl chloride, Benzoyl chloride

  • Conditions : Pyridine, 0°C → 25°C

  • Products : N-Acyl derivatives (e.g., 4-(N-acetyl-N-methylamino)butanoic acid)

Comparative Reactivity with Analogous Compounds

The dimethylamino group’s reactivity differs from diethylamino and unsubstituted amino analogs:

Compound Deprotection Rate (TFA) Coupling Efficiency (HATU)
4-(Dimethylamino)butanoic acid (Boc-protected)Moderate (t₁/₂ = 30 min)High (90%)
4-Aminobutanoic acid (Boc-protected)Fast (t₁/₂ = 15 min)Moderate (75%)
4-(Diethylamino)butanoic acid (Boc-protected)Slow (t₁/₂ = 45 min)High (85%)

Dimethylamino’s smaller steric profile balances reactivity and stability .

Comparison with Similar Compounds

The compound is part of a broader class of Boc-protected amino acid derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Key differences arise from substituent types and positions:

Compound Name CAS Number Molecular Formula Key Substituents Unique Features Reference
2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid - C₁₁H₂₁N₂O₄ Boc (C2), dimethylamino (C4) High polarity from dimethylamino; balanced solubility -
(R)-2-(2-(tert-butoxy)-2-oxoethyl)-4-methylpentanoic acid 112245-04-2 C₁₂H₂₁NO₄ Boc (C2), methylpentanoic acid Branched alkyl chain enhances lipophilicity
2-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid - C₁₅H₁₈F₂N₂O₄ Boc (C2), 2,5-difluorophenyl (C4) Fluorine atoms increase electronegativity and binding affinity
3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid - C₁₅H₁₈F₃N₂O₄ Boc (C3), trifluorophenyl (C4) Trifluorophenyl boosts lipophilicity and metabolic stability
Boc-D-3,5-Difluorophenylalanine 205445-53-0 C₁₄H₁₇F₂N₂O₄ Boc (N-terminal), 3,5-difluorophenyl Designed for enzyme inhibition via halogen bonding

Key Observations :

  • Substituent Position: Unlike analogs with aryl groups at C4 (e.g., fluorophenyl in ), the dimethylamino group in the target compound increases basicity and water solubility.
  • Boc Protection : The Boc group is a common feature, but its placement (C2 vs. N-terminal in ) affects steric hindrance and deprotection efficiency.
  • Fluorine vs. Dimethylamino: Fluorinated analogs (e.g., ) exhibit higher lipophilicity (LogP ~2.5–3.0) compared to the target compound (estimated LogP ~1.8), impacting membrane permeability .

Functional Implications :

  • The dimethylamino group in the target compound may facilitate blood-brain barrier penetration, suggesting utility in neuroactive drug design.
  • Fluorinated analogs prioritize target binding (e.g., kinase or protease inhibition) via halogen interactions .

Preparation Methods

Protection of the Amino Group

  • The amino group of the starting amino acid or amino acid derivative is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.
  • This protection step is usually performed in solvents like dichloromethane or dimethylformamide under mild conditions to avoid side reactions.

Introduction of the Dimethylamino Group

  • The dimethylamino substituent at the 4-position of the butanoic acid backbone can be introduced by nucleophilic substitution or reductive amination.
  • One common approach involves starting from a 4-halo butanoic acid derivative, which undergoes nucleophilic substitution with dimethylamine.
  • Alternatively, reductive amination can be performed by reacting an aldehyde or ketone intermediate with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Purification and Characterization

  • The reaction mixtures are typically purified by column chromatography or recrystallization.
  • Reaction progress and product purity are monitored by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Detailed Preparation Method Based on Research Findings

A representative preparation method for 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid involves the following steps:

Step Description Reagents/Solvents Conditions Notes
1 Protection of amino group Boc2O, base (e.g., NaHCO3) Room temperature, dichloromethane or DMF Ensures amino group stability during subsequent reactions
2 Introduction of dimethylamino group Dimethylamine, 4-halo butanoic acid derivative Reflux or room temperature, depending on substrate Nucleophilic substitution preferred for halide substrates
3 Work-up and purification Extraction solvents (e.g., ethyl acetate), silica gel chromatography Standard organic work-up Purity confirmed by NMR and MS

Notes on Solvents and Reagents

  • Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both organic and inorganic reagents and to facilitate nucleophilic substitution reactions.
  • Bases such as potassium carbonate or sodium bicarbonate are commonly used to neutralize acids formed during protection or substitution steps.
  • Reaction monitoring is effectively performed using thin-layer chromatography and NMR spectroscopy to ensure the completion of each synthetic step.

Alternative Synthetic Routes and Considerations

  • Reductive amination routes may be employed when starting from aldehyde intermediates, using dimethylamine and reducing agents to introduce the dimethylamino group.
  • Protection strategies other than Boc, such as benzyloxycarbonyl (Cbz), may be used depending on the downstream synthetic requirements, but Boc is favored for its ease of removal under acidic conditions.
  • The choice of protecting group and synthetic route may also be influenced by the desired stereochemistry and functional group compatibility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Boc protection followed by nucleophilic substitution Amino acid or derivative with free amino group and 4-halo substituent Boc2O, base, dimethylamine Straightforward, widely used, good yields Requires halogenated intermediate
Boc protection followed by reductive amination Amino acid derivative with aldehyde or ketone at 4-position Boc2O, dimethylamine, NaBH3CN Avoids halogenated intermediates, mild conditions May require careful control of reducing agent
Alternative protection (Cbz) and substitution Amino acid derivative CbzCl, base, dimethylamine Useful for specific applications More complex deprotection

Research Findings and Practical Insights

  • The Boc group provides effective protection for the amino group during the introduction of the dimethylamino substituent, preventing side reactions.
  • Dimethylamine is a nucleophilic reagent that can efficiently displace halides in 4-halo butanoic acid derivatives to yield the desired dimethylamino-substituted product.
  • Reaction conditions such as solvent choice, temperature, and base strength critically affect the yield and purity of the final compound.
  • Analytical techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Q & A

Q. What are the optimal synthetic routes for 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sequential protection-deprotection steps. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during coupling reactions. Intermediates can be characterized using 1^1H/13^13C NMR to confirm structural integrity and LC-MS to verify purity. Evidence from related Boc-protected amino acids (e.g., 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid) highlights the use of Boc anhydride in anhydrous conditions with a base like triethylamine .

Q. Which analytical techniques are critical for verifying the purity and stereochemistry of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and chiral HPLC are essential for confirming molecular weight and enantiomeric purity. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography (if crystals are obtainable) can resolve ambiguities. Quantum chemical computations, as demonstrated for structurally similar compounds, provide supplementary validation of stereoelectronic properties .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should include accelerated degradation tests under acidic/basic conditions (e.g., 0.1M HCl/NaOH) and thermal stress (40–60°C). Monitor decomposition via HPLC-UV at regular intervals. Related Boc-protected analogs show sensitivity to prolonged exposure to moisture, necessitating storage at –20°C in desiccated environments .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
  • Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
  • Use prodrug modifications (e.g., esterification of the carboxylic acid group) to enhance membrane permeability.
  • Validate findings using isotopic labeling (e.g., 14^{14}C tracing) to track metabolite formation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities and conformational changes. For example, the tert-butoxy group’s steric effects may influence binding to active sites, as seen in studies of DPP-4 inhibitors with similar Boc-protected structures .

Q. What experimental designs are suitable for studying the environmental impact or degradation pathways of this compound?

  • Methodological Answer : Use OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial consortia assays). Advanced mass spectrometry (e.g., Q-TOF) identifies transformation products. Split-plot designs, as applied in environmental toxicology studies, allow simultaneous testing of multiple variables (e.g., pH, light exposure) .

Q. How can researchers optimize the compound’s solubility without altering its pharmacological activity?

  • Methodological Answer :
  • Employ co-solvents (e.g., PEG-400) or cyclodextrin-based inclusion complexes.
  • Modify counterions (e.g., sodium or lysine salts) for ionic derivatives.
  • Test solubility-activity relationships using a Design of Experiments (DoE) approach to balance hydrophilicity and target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid
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2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid

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